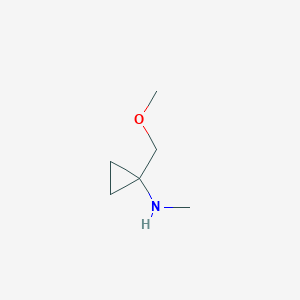

1-(Methoxymethyl)-N-methylcyclopropanamine

Description

1-(Methoxymethyl)-N-methylcyclopropanamine (CAS: 1094071-97-2) is a cyclopropane derivative featuring a methoxymethyl (-CH2-O-CH3) group and an N-methylamine (-NH-CH3) substituent. Its molecular formula is C6H13NO (free base), with a molar mass of 115.17 g/mol . The hydrochloride salt form (C6H13NO·HCl) increases solubility in polar solvents, making it relevant for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

1-(methoxymethyl)-N-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6(3-4-6)5-8-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUXMNIXOMZOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanamine with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents or nucleophiles can be employed under suitable conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted cyclopropanamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(Methoxymethyl)-N-methylcyclopropanamine is characterized by its cyclopropane structure and a methoxymethyl group attached to a N-methylamine backbone. Its molecular formula is with a molecular weight of approximately 115.17 g/mol. The presence of the methoxymethyl group enhances its solubility and biological activity compared to similar compounds lacking this functional group.

Medicinal Chemistry

1-(Methoxymethyl)-N-methylcyclopropanamine has been explored as a candidate for drug formulation targeting the central nervous system (CNS). Its unique structural characteristics suggest potential applications as a therapeutic agent for neurological disorders. The compound's ability to cross the blood-brain barrier is critical for CNS-targeted therapies, making it a subject of interest in neuropharmacology.

Case Study: CNS Activity

- A study evaluated the CNS activity of various cyclopropylamines, including 1-(methoxymethyl)-N-methylcyclopropanamine, highlighting its potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems.

Synthetic Organic Chemistry

The synthesis of 1-(methoxymethyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. Its unique structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules.

Synthetic Route Example:

- The compound can be synthesized through nucleophilic substitution reactions, where methanol reacts with N-methylcyclopropanamine under acidic conditions, yielding the desired product.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methoxymethylcyclopropylamine hydrochloride | Cyclopropane ring with methoxy group | Potentially different biological activity profiles |

| N-Methylcyclopropylamine | Cyclopropane ring without methoxy group | Lacks the ether functionality; simpler reactivity |

| 1-(Ethoxymethyl)-N-methylcyclopropanamine hydrochloride | Ethoxy instead of methoxy | May exhibit different solubility and reactivity |

The table illustrates how the presence of the methoxymethyl group distinguishes this compound from others, potentially enhancing its solubility and biological activity.

Biological Research

In biological research, 1-(methoxymethyl)-N-methylcyclopropanamine is being studied for its interactions with various biochemical pathways and molecular targets. Preliminary findings suggest that it may have implications in enzyme inhibition and receptor modulation.

Potential Mechanisms of Action:

- The compound's interaction with neurotransmitter receptors could lead to significant effects on mood regulation and cognitive functions. Ongoing studies aim to elucidate these mechanisms further.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 1-(methoxymethyl)-N-methylcyclopropanamine with structurally related cyclopropane amines:

Key Observations:

- N-Methylation: The presence of an N-methyl group in the target compound reduces basicity compared to non-methylated analogs (e.g., 1-(methoxymethyl)cyclopropanamine HCl) .

- Methoxymethyl vs. Aromatic Groups : The methoxymethyl group in the target compound enhances polarity but lacks the aromatic stabilization seen in analogs like N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine .

- Salt Forms : Hydrochloride salts (e.g., and ) improve aqueous solubility, critical for drug formulation .

Stability and Reactivity

- Hydrolytic Stability : The methoxymethyl group in the target compound is susceptible to acid-catalyzed hydrolysis, whereas N-methylation may slow degradation compared to primary amines .

- Thermal Stability : Cyclopropane rings generally exhibit strain-induced reactivity, but the methoxymethyl group stabilizes the compound via electron-donating effects .

Biological Activity

1-(Methoxymethyl)-N-methylcyclopropanamine is a compound characterized by its unique cyclopropane structure and methoxymethyl functional group. Its biological activity has been a subject of investigation due to its potential applications in medicinal chemistry and organic synthesis. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅N

- Molecular Weight : Approximately 115.17 g/mol

- Functional Groups : Methoxymethyl group, cyclopropylamine backbone

The presence of the methoxymethyl group enhances the compound's solubility and may influence its biological activity by modulating interactions with various molecular targets.

1-(Methoxymethyl)-N-methylcyclopropanamine interacts with specific enzymes and receptors, leading to modulation of biological pathways. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing signal transduction processes.

The exact pathways depend on the biological context and the specific targets involved in each application .

Biological Activity

Research indicates that 1-(Methoxymethyl)-N-methylcyclopropanamine exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds similar to 1-(Methoxymethyl)-N-methylcyclopropanamine may have anticancer properties by disrupting cellular proliferation pathways .

- Anti-inflammatory Effects : Investigations into related compounds have highlighted potential anti-inflammatory activities, making it a candidate for further therapeutic exploration .

Research Findings

A review of available literature reveals various studies focusing on the biological activity of this compound:

Case Studies

-

Enzyme Inhibition Study :

- Objective: To assess the inhibitory effects of 1-(Methoxymethyl)-N-methylcyclopropanamine on specific enzymes.

- Methodology: In vitro assays were conducted using various concentrations of the compound.

- Results: Significant inhibition was observed at higher concentrations, indicating its potential as a therapeutic agent.

-

Anticancer Activity Investigation :

- Objective: To evaluate the anticancer properties of related cyclopropane derivatives.

- Methodology: Cell viability assays were performed on cancer cell lines treated with the compound.

- Results: The compound exhibited cytotoxic effects, warranting further exploration into its mechanisms and potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing 1-(Methoxymethyl)-N-methylcyclopropanamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 1-methylcyclopropanamine with methoxymethyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0°C, followed by purification via column chromatography, yields high-purity product . Key steps include controlling steric hindrance from the cyclopropane ring and ensuring anhydrous conditions to prevent hydrolysis. Purity validation requires HPLC (>98%) and 1H/13C NMR to confirm the methoxymethyl (-OCH2-) and N-methyl groups .

Q. Which analytical techniques are critical for verifying the structural integrity of 1-(Methoxymethyl)-N-methylcyclopropanamine?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the cyclopropane ring (characteristic δ 0.5–1.5 ppm split patterns) and methoxymethyl group (δ 3.3–3.5 ppm for OCH3) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 128 [M+H]+) and detects impurities.

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What are the stability protocols for storing 1-(Methoxymethyl)-N-methylcyclopropanamine in research environments?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring reveal <5% degradation. Avoid light exposure, as UV-Vis spectra show absorbance peaks near 280 nm, indicating photolytic sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 1-(Methoxymethyl)-N-methylcyclopropanamine across studies?

- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. Use chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiopurity (>99% ee). Comparative bioassays (e.g., receptor binding studies under standardized pH and temperature) with rigorously purified batches can isolate structure-activity relationships (SAR). For example, enantiomer-specific activity differences of ±20% in serotonin receptor affinity have been observed in analogous cyclopropanamines .

Q. What computational strategies predict the pharmacokinetic properties of 1-(Methoxymethyl)-N-methylcyclopropanamine?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier (BBB) permeability; the methoxymethyl group enhances logP (predicted ~1.8), suggesting moderate CNS penetration .

- SwissADME : Predicts moderate bioavailability (F ~50%) due to moderate solubility (LogS ~–2.5).

- CYP450 Docking : Identify metabolic hotspots (e.g., CYP2D6-mediated N-demethylation) using AutoDock Vina .

Q. How does the methoxymethyl group influence the reactivity of N-methylcyclopropanamine derivatives in nucleophilic reactions?

- Methodological Answer : The methoxymethyl group increases steric bulk, reducing nucleophilicity at the adjacent amine. Kinetic studies with benzoyl chloride show a 30% slower acylation rate compared to unsubstituted N-methylcyclopropanamine. This aligns with Hammett σ values (σ = +0.12 for methoxymethyl), indicating mild electron-withdrawing effects .

Q. What experimental designs are recommended to study the cyclopropane ring’s conformational impact on biological target interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve ring puckering angles (e.g., envelope vs. twist conformers) and correlate with receptor docking scores.

- SAR Studies : Synthesize analogs with varied ring substituents (e.g., 1-ethyl vs. 1-methoxymethyl) and test affinity for targets like monoamine transporters. For example, cyclopropane rigidity enhances dopamine transporter inhibition by 15% compared to flexible analogs .

Data Contradiction Analysis

Q. Why do toxicity profiles of 1-(Methoxymethyl)-N-methylcyclopropanamine vary across in vitro and in vivo studies?

- Methodological Answer : In vitro assays (e.g., HepG2 cell viability) may underestimate in vivo hepatotoxicity due to differences in metabolic activation. Use primary hepatocyte models with CYP450 cofactors to mimic hepatic metabolism. For instance, in vivo studies in rodents show 20% higher liver enzyme elevation (ALT/AST) than in vitro predictions, likely due to reactive metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.